molecular formula C8H14O4 B1220231 2-Ethyladipic acid CAS No. 22935-13-3

2-Ethyladipic acid

Cat. No. B1220231
CAS RN: 22935-13-3
M. Wt: 174.19 g/mol
InChI Key: FANBESOFXBDQSH-UHFFFAOYSA-N
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Description

2-Ethyladipic acid is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is also known as 2-Ethylhexanedioic acid .


Molecular Structure Analysis

The molecular structure of 2-Ethyladipic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure is associated with various properties and spectra .


Physical And Chemical Properties Analysis

2-Ethyladipic acid has a molecular formula of C8H14O4, an average mass of 174.194 Da, and a monoisotopic mass of 174.089203 Da . Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typically important for characterizing a compound .

Safety And Hazards

2-Ethyladipic acid can cause serious eye damage . It is also harmful to aquatic life . Precautions should be taken to avoid release to the environment, and protective eyewear should be worn when handling this compound .

properties

CAS RN

22935-13-3

Product Name

2-Ethyladipic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-ethylhexanedioic acid

InChI

InChI=1S/C8H14O4/c1-2-6(8(11)12)4-3-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

FANBESOFXBDQSH-UHFFFAOYSA-N

SMILES

CCC(CCCC(=O)O)C(=O)O

Canonical SMILES

CCC(CCCC(=O)O)C(=O)O

Other CAS RN

22935-13-3

physical_description

Solid

synonyms

2-ethyladipic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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